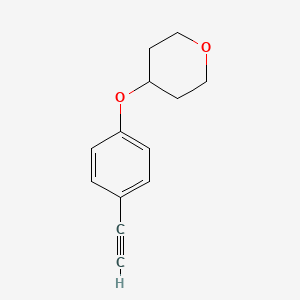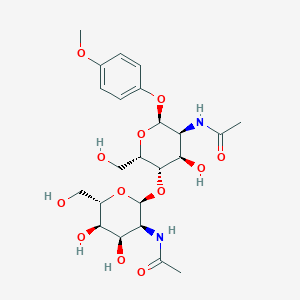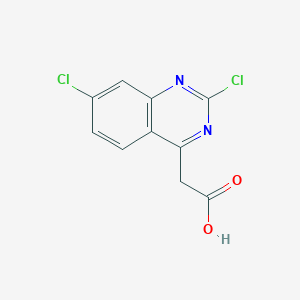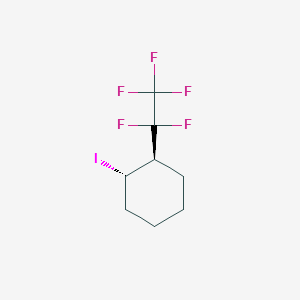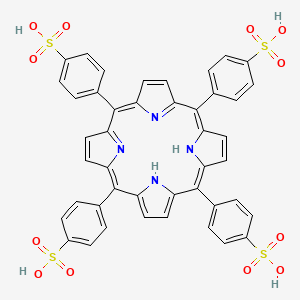
T4SPP;TSPP;Tetraphenylporphine sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(4-sulfonatophenyl)porphyrin, commonly referred to as TPPS, is a water-soluble porphyrin derivative. Porphyrins are a class of organic compounds characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges. TPPS is distinguished by its four sulfonate groups attached to the phenyl rings, which enhance its solubility in aqueous solutions. This compound is widely studied for its unique photophysical and electrochemical properties, making it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPPS typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin through the condensation of pyrrole and benzaldehyde under acidic conditions. The resulting tetraphenylporphyrin is then subjected to sulfonation using concentrated sulfuric acid, which introduces sulfonate groups onto the phenyl rings. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of TPPS follows a similar synthetic route but on a larger scale. The key steps involve the controlled sulfonation of tetraphenylporphyrin using sulfuric acid, followed by purification through column chromatography. The purified TPPS is then crystallized and dried to obtain the final product. Industrial production emphasizes high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
TPPS undergoes several types of chemical reactions, including:
Oxidation: TPPS can be oxidized to form various oxidation states, which are useful in studying redox properties.
Reduction: The compound can be reduced under specific conditions to yield reduced porphyrin species.
Substitution: TPPS can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of TPPS, as well as substituted derivatives with different functional groups. These products are valuable for studying the compound’s electronic and structural properties .
Scientific Research Applications
TPPS has a wide range of scientific research applications, including:
Chemistry: TPPS is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions.
Biology: The compound is employed in studying protein-ligand interactions and as a fluorescent probe for biological imaging.
Medicine: TPPS is investigated for its potential in cancer treatment through photodynamic therapy, where it generates reactive oxygen species upon light activation.
Industry: TPPS is used in the development of sensors, optoelectronic devices, and as a component in dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of TPPS primarily involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. This photodynamic effect is utilized in photodynamic therapy for cancer treatment. TPPS targets cellular components, leading to oxidative damage and cell death. The compound’s interaction with proteins and nucleic acids also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar to TPPS but with carboxylate groups instead of sulfonate groups.
Tetrakis(4-pyridyl)porphyrin (TPyP): Contains pyridyl groups, offering different coordination chemistry.
Tetrakis(3,5-dicarboxyphenyl)porphyrin (TDCPP): Features carboxylate groups at different positions on the phenyl rings
Uniqueness of TPPS
TPPS is unique due to its high water solubility, which is attributed to the presence of sulfonate groups. This property makes it particularly useful in biological and medical applications where aqueous solubility is essential. Additionally, TPPS exhibits strong photophysical properties, making it an excellent candidate for photodynamic therapy and other light-driven processes .
Properties
Molecular Formula |
C44H30N4O12S4 |
|---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI Key |
YAVMDSYMZGJNES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
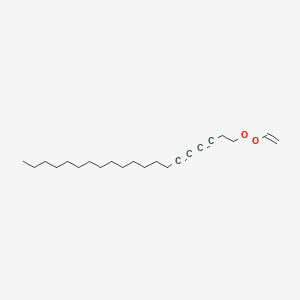
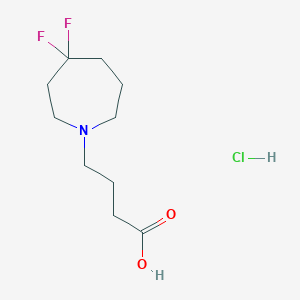
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
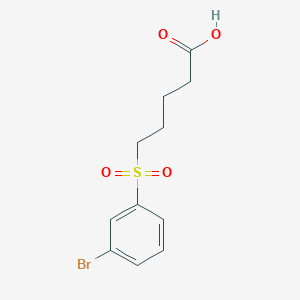
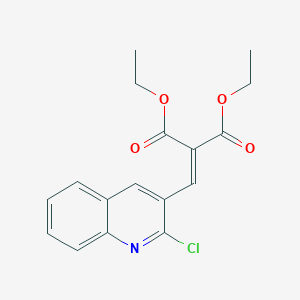

![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)

